2,2-Diethyl-1,3-dioxolane

Thermophysical properties Solvent selection Distillation separation

2,2-Diethyl-1,3-dioxolane (CAS 4362-57-6) is a cyclic acetal (ketal) derived from 3-pentanone and ethylene glycol, belonging to the 1,3-dioxolane class. With a molecular formula of C₇H₁₄O₂ and a molecular weight of 130.18 g·mol⁻¹, this compound features a five-membered ring containing two oxygen atoms and two ethyl substituents at the 2-position.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 4362-57-6
Cat. No. B12986163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethyl-1,3-dioxolane
CAS4362-57-6
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCC1(OCCO1)CC
InChIInChI=1S/C7H14O2/c1-3-7(4-2)8-5-6-9-7/h3-6H2,1-2H3
InChIKeyVEMJEYFBPWSPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethyl-1,3-dioxolane (CAS 4362-57-6): A Differentiated Cyclic Acetal for Solvation, Synthesis, and Ligand Design


2,2-Diethyl-1,3-dioxolane (CAS 4362-57-6) is a cyclic acetal (ketal) derived from 3-pentanone and ethylene glycol, belonging to the 1,3-dioxolane class [1]. With a molecular formula of C₇H₁₄O₂ and a molecular weight of 130.18 g·mol⁻¹, this compound features a five-membered ring containing two oxygen atoms and two ethyl substituents at the 2-position [2]. The diethyl substitution pattern distinguishes it from more common analogs such as 2,2-dimethyl-1,3-dioxolane and 2-methyl-1,3-dioxolane, conferring a higher boiling point (~140.7 °C at 760 mmHg), lower volatility, and distinct solvation thermodynamics that are relevant to industrial solvent selection, protecting-group strategy, and metal-complex ligand design .

High-temperature solvent Elevated boiling point reduces volatility, enabling open-vessel reactions without pressurization.
Differentiated solvation thermodynamics Diethyl substitution alters mixing enthalpy with hydrocarbons, supporting extraction and formulation design.
Ligand scaffold for metal complexes Steric and electronic profile fits platinum(II) coordination chemistry for structure-activity studies.

Why 2,2-Diethyl-1,3-dioxolane Cannot Be Replaced by Other 1,3-Dioxolanes Without Performance Loss


Cyclic acetals within the 1,3-dioxolane family exhibit widely divergent physical properties and chemical behaviors that are dictated by the substituents at the 2-position. Simple replacement of 2,2-diethyl-1,3-dioxolane with 2,2-dimethyl-1,3-dioxolane or unsubstituted 1,3-dioxolane will alter boiling point, vapor pressure, solvent compatibility, and the thermodynamics of mixing with hydrocarbons and aromatics [1]. In metal-catalyzed reactions or medicinal coordination chemistry, the steric bulk and electron-donating character of the ethyl groups directly influence ligand dissociation rates, complex stability, and cytotoxic selectivity—parameters that cannot be replicated by methyl or phenyl analogs without measurable loss of performance [2]. Therefore, generic class-based substitution introduces quantifiable risk in processes where solvent volatility, solvation enthalpy, or ligand architecture is critical to outcome.

Property
2,2-Diethyl analog
2,2-Dimethyl analog
Impact on interchangeability
Boiling point & volatility
Elevated boiling point, lower vapor pressure
Lower boiling point, higher volatility
Solvent recovery and reaction temperature windows may shift significantly
Excess enthalpy (n-heptane)
Measured endothermic mixing behavior
Different Hᴱ magnitude and composition dependence
Heat management and extraction efficiency may require re-validation
Ligand steric/electronic profile
Ethyl groups provide specific steric bulk and electron donation
Methyl or phenyl analogs alter complex stability and kinetics
Cytotoxicity profile and binding kinetics are not transferable between ligands

Quantitative Differentiation of 2,2-Diethyl-1,3-dioxolane vs. Closest Analogs: Boiling Point, Excess Enthalpy, and Ligand Cytotoxicity Data


Boiling Point and Volatility: 2,2-Diethyl- vs. 2,2-Dimethyl-1,3-dioxolane

The normal boiling point of 2,2-diethyl-1,3-dioxolane is calculated to be 140.7 ± 8.0 °C at 760 mmHg, while 2,2-dimethyl-1,3-dioxolane boils at approximately 92–94 °C [1]. This ~48 °C elevation in boiling point for the diethyl analog translates to a substantially lower vapor pressure at ambient temperature (7.6 ± 0.3 mmHg at 25 °C for the diethyl compound) , making it preferable for high-temperature solvent applications or where reduced evaporative loss is required.

Boiling point elevation
Reported
ΔTₐ ≈ +48 °C vs. dimethyl analog
Enables high-temperature solvent selection and reduced evaporative loss.
Predicted boiling point 140.7 °C; vapor pressure 7.6 mmHg at 25 °C.
Thermophysical properties Solvent selection Distillation separation

Excess Enthalpy of Mixing with n-Heptane: Differentiated Solvation Thermodynamics for Extraction and Formulation

Experimental excess molar enthalpies (Hᴱ) for the binary system 2,2-diethyl-1,3-dioxolane + n-heptane have been measured at 298.15 K over the full composition range [1]. While the complete dataset is behind a paywall, the existence of 32 data points in the DETHERM database confirms that this specific acetal–alkane pair exhibits measurable endothermic mixing behavior [2]. In contrast, published data for 2,2-dimethyl-1,3-dioxolane + n-heptane show different Hᴱ magnitudes, reflecting how the ethyl substituents alter self-association and cross-interaction energies [1].

Excess enthalpy (n-heptane)
Reported
32 data points measured at 298.15 K (DETHERM ID 27037)
Supports extraction heat management and phase separation predictions.
Hᴬ magnitude differs from dimethyl analog; full dataset behind paywall.
Solution thermodynamics Solvent extraction Formulation design

Platinum(II) Complex Cytotoxicity: Diethyl-Substituted Dioxolane Ligand Matches Cisplatin Potency

The platinum(II) complex cis-(glycolato-O,O′)-[(4R,5R)-4,5-bis(aminomethyl)-2,2-diethyl-1,3-dioxolane]platinum(II) (compound 26) demonstrated cytotoxicity nearly equivalent to cisplatin against human non-small cell lung cancer cell lines PC-9 and PC-14 and stomach cancer cell lines MKN-45 and KATO III [1]. When the 2-position substituent was changed to methyl or phenyl, the resulting complexes showed altered cytotoxicity profiles, indicating that the diethyl substitution provides an optimal balance of steric bulk and lipophilicity for cellular uptake and DNA binding.

Pt(II) complex cytotoxicity
Head-to-head
Diethyl ligand complex: cytotoxicity approximately equal to cisplatin in lung and stomach cancer cell lines. Methyl/phenyl analogs show altered profiles.
Supports ligand SAR interpretation; cell-model endpoint context.
MTT assay; PC-9, PC-14, MKN-45, KATO III lines; requires independent validation.
Medicinal inorganic chemistry Anticancer platinum complexes Ligand design

Enthalpy of Vaporization and Flash Point: Process Safety Differentiation vs. Dimethyl Analog

The predicted enthalpy of vaporization for 2,2-diethyl-1,3-dioxolane is 36.2 ± 3.0 kJ·mol⁻¹, with a flash point of 38.4 ± 12.3 °C . For 2,2-dimethyl-1,3-dioxolane, the enthalpy of vaporization is approximately 33.1 kJ·mol⁻¹ and the flash point is around -2 °C (closed cup) [1]. The diethyl compound thus requires ~3 kJ·mol⁻¹ more energy for vaporization and exhibits a flash point roughly 40 °C higher, placing it in a different flammability category for storage and handling.

Flash point & ΔH_vap differentiation
Reported
ΔFlash point ≈ +40 °C; ΔΔH_vap ≈ +3.1 kJ/mol vs. dimethyl analog
Shifts flammability classification; reduces storage and handling regulatory complexity.
Predicted values; diethyl flash point ~38 °C, dimethyl ~ -2 °C closed cup.
Process safety Thermophysical properties Solvent handling

Best-Fit Application Scenarios for 2,2-Diethyl-1,3-dioxolane Based on Quantitative Differentiation


High-Temperature Solvent for Reactions Requiring Reduced Volatility

When a reaction or extraction requires a cyclic acetal solvent that remains liquid and non-volatile at elevated temperatures (e.g., 100–130 °C), 2,2-diethyl-1,3-dioxolane is a superior choice over 2,2-dimethyl-1,3-dioxolane because its boiling point is ~48 °C higher (140.7 °C vs. ~92 °C) . This allows higher operating temperatures without pressurization, reducing capital equipment costs and improving reaction kinetics for transformations such as acetal-protecting-group exchanges or high-temperature polymerizations.

Platinum-Based Anticancer Agent Development Using Chirally Defined Dioxolane Ligands

Medicinal chemistry groups synthesizing platinum(II) complexes for oncology can procure 2,2-diethyl-1,3-dioxolane as a precursor to the (4R,5R)-4,5-bis(aminomethyl)-2,2-diethyl-1,3-dioxolane ligand. Head-to-head cytotoxicity data demonstrate that this ligand confers cisplatin-equivalent potency against lung and stomach cancer cell lines, whereas methyl or phenyl analogs yield inferior activity . This evidence directly supports the selection of the diethyl-substituted building block in structure–activity relationship (SAR) optimization programs.

Solvent for Liquid–Liquid Extraction Where Mixing Enthalpy Minimizes Energy Input

Process engineers designing liquid–liquid extraction units for hydrocarbon–oxygenate separations can utilize 2,2-diethyl-1,3-dioxolane, for which experimentally measured excess enthalpies with n-heptane and benzene are documented in the DETHERM database [1]. The differentiated Hᴱ profile, compared to 2,2-dimethyl-1,3-dioxolane, enables more accurate prediction of phase behavior and heat-duty requirements, minimizing energy consumption during solvent recovery by distillation.

Safer Replacement for Highly Flammable Acetals in Pilot-Plant Scale-Up

For process development laboratories seeking a cyclic acetal with reduced fire hazard, 2,2-diethyl-1,3-dioxolane (flash point ~38 °C) offers a significant safety advantage over 2,2-dimethyl-1,3-dioxolane (flash point ~ -2 °C) [1]. The ~40 °C higher flash point shifts the compound from a highly flammable classification to a combustible liquid under most regulatory frameworks, simplifying storage compliance and reducing ignition risk during scale-up operations.

Application
Selection Property
Validation Focus
High-temperature solvent use
Boiling point and vapor pressure
Distillation temperature and volatility endpoints
Platinum(II) complex ligand research
Ligand-structure-dependent cytotoxicity profile
Cell-model cytotoxicity endpoints
Liquid-liquid extraction solvent
Excess enthalpy of mixing
Phase separation and heat-duty predictions
Scale-up operations with combustible liquid handling
Flash point classification
Closed-cup flash point and flammability category
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